2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, such as furfural, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Oxazole Ring: The oxazole ring can be formed via a cyclodehydration reaction involving an α-hydroxy ketone and an amide.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Final Coupling: The final step involves coupling the furan-oxazole intermediate with the piperazine derivative under conditions that promote the formation of the desired carbonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology
Biologically, 2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-5-(4-benzoylpiperazin-1-yl)oxazole-4-carbonitrile: Similar structure but lacks the methyl group on the benzoyl moiety.
2-(Furan-2-yl)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile: Contains a chlorine atom instead of a methyl group.
2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile: Features a methoxy group instead of a methyl group.
Uniqueness
The presence of the 2-methylbenzoyl group in 2-(Furan-2-yl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile may confer unique steric and electronic properties, potentially enhancing its biological activity or altering its chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(furan-2-yl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-5-2-3-6-15(14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(27-20)17-7-4-12-26-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVKYUULWTUVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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